molecular formula C18H41N7 B088368 Guazatine CAS No. 13516-27-3

Guazatine

Cat. No. B088368
CAS RN: 13516-27-3
M. Wt: 355.6 g/mol
InChI Key: RONFGUROBZGJKP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Guazatine synthesis involves multiple steps and components. The synthesis of macrocyclic amidinoureas related to guazatine components has been reported, involving the formation of 11- to 16-membered rings under mild conditions (Castagnolo et al., 2009). Additionally, the preparation of carbon-14 labelled guazatine, which aids in tracing and studying the compound, has been developed by reacting diamino-azaheptadecane with isothiouronium sulphate (Hudson et al., 1980).

Molecular Structure Analysis

The molecular structure of guazatine is complex, constituted by a mixture of guanidated polyamines. Key components identified include fully guanidated triamine (GGG) and diamine (GG), among others. The exact structure and proportion of these components vary (Dreassi et al., 2007).

Chemical Reactions and Properties

Guazatine's chemical properties are primarily characterized by its fungicidal activity. It acts as a potent inhibitor of polyamine oxidase (PAO) activity, effective in protecting cereals and citrus fruits against disease. The fungicidal efficacy is typically assessed through bioassays, focusing on its ability to inhibit fungal growth (Wild, 1987).

Scientific Research Applications

  • Fungicide in Agriculture : Guazatine is primarily known for its role as a non-systemic contact fungicide, effective in protecting cereals and citrus fruits against disease. It works as a potent inhibitor of polyamine oxidase (PAO) activity and is mainly constituted by synthetic guanidated polyamines. Its efficacy and mechanism of action have been studied in various plants, including Arabidopsis thaliana (Atanasov et al., 2016).

  • Detection in Food Products : Research has been conducted on developing methods for the quantitative detection of guazatine residues in cereals like maize and hard wheat, highlighting its significance in food safety and agricultural practices (Dreassi et al., 2007).

  • Antimycotic Activity : Studies indicate that guazatine and its derivatives exhibit antimycotic activity, potentially useful in developing new antifungal compounds. This research explores its application beyond agriculture, particularly in treating Candida infections (Dreassi et al., 2007).

  • Synthesis and Isolation : Research has been done on the efficient synthesis of iminoctadine, a compound isolated from guazatine, which shows promise as an antifungal agent and PAO inhibitor. This kind of work underpins the development of more refined agricultural chemicals (Raffi et al., 2007).

  • Antifeedant Properties : Guazatine has been evaluated as an antifeedant for insects like the green cloverworm on soybeans. Its potential use as a pest deterrent in agriculture is another important application (Higgins & Pedigo, 1979).

  • Food Quality Control : A method has been developed to detect guazatine in citrus fruits, which is crucial for quality control and compliance with regulations in countries where its use is restricted (Scordino et al., 2008).

  • Labeling and Analysis : Research has been conducted on the preparation of carbon-14 labeled guazatine, which is significant for studies involving tracking and analysis of this fungicide in various applications (Hudson et al., 2001; Hudson et al., 1980).

  • Disease Control in Citrus Fruits : Studies on the control of sour rot in citrus fruits under various storage conditions show guazatine's effectiveness in prolonging the shelf life and maintaining the quality of these fruits (Rippon & Morris, 1981).

  • Potential Antibacterial Activity : Research into guazatine derivatives has shown potential antibacterial activity, suggesting its utility in developing new classes of antibacterial agents, especially against drug-resistant pathogens (Maccari et al., 2014).

  • Role in Plant Senescence and Stress Responses : Guazatine has been used to study the role of polyamines in plant senescence, particularly under osmotic stress conditions. This research helps in understanding the broader biological functions and impacts of guazatine in plant biology (Tiburcio et al., 1994).

Safety And Hazards

Guazatine is considered fatal if inhaled, harmful in contact with skin, and harmful if swallowed . It may cause respiratory irritation, skin irritation, and serious eye damage .

properties

IUPAC Name

2-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H41N7/c19-17(20)24-15-11-7-3-1-5-9-13-23-14-10-6-2-4-8-12-16-25-18(21)22/h23H,1-16H2,(H4,19,20,24)(H4,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONFGUROBZGJKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCN=C(N)N)CCCNCCCCCCCCN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H41N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7042015
Record name Guanidine, N,N'''-(iminodi-8,1-octanediyl)bis-
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Molecular Weight

355.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Guazatine

CAS RN

13516-27-3, 115044-19-4
Record name Iminoctadine
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URL https://commonchemistry.cas.org/detail?cas_rn=13516-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iminoctadine [ISO]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guanidine, N,N'''-(iminodi-8,1-octanediyl)bis-
Source EPA DSSTox
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Record name Guazatine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Guazatine, acetate (1:?)
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Record name IMINOCTADINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,610
Citations
E Dreassi, AT Zizzari, S D'Arezzo, P Visca… - Journal of pharmaceutical …, 2007 - Elsevier
… , the analysis of guazatine mixture by LC and LC–MS has been treated for the first time. In the guazatine mixture diamine derivatives account for 40% of the constituents of guazatine, …
Number of citations: 31 www.sciencedirect.com
E Dreassi, AT Zizzari, A Zanfini… - Journal of agricultural …, 2007 - ACS Publications
Guazatine is a fungicide used in agriculture to control a wide range of seed-borne diseases of cereals and other vegetable foods. In this work, a LC-ESI-MS method was developed for …
Number of citations: 13 pubs.acs.org
G Maccari, S Sanfilippo, F De Luca, D Deodato… - Bioorganic & Medicinal …, 2014 - Elsevier
… Totally, we synthesized twenty-one guazatine derivatives as reported in Table 1, eleven belonging to the linear family and ten to the macrocyclic one. Among the latters, five have an …
Number of citations: 17 www.sciencedirect.com
LE Rippon, SC Morris - Scientia Horticulturae, 1981 - Elsevier
… Guazatine at 25–125 mg/l gave better control than 20 g/l … At 500 mg/l, guazatine gave better control than 20 g/l SOPP, 10 … At 250 mg/l, guazatine provided better control than 20 g/l SOPP, …
Number of citations: 18 www.sciencedirect.com
M Scordino, L Sabatino, P Traulo, G Gagliano… - … Food Research and …, 2008 - Springer
An analytical protocol was developed for investigating guazatine occurrence in citrus fruit with the aim of controlling the import of treated fruits in countries where the use of this fungicide …
Number of citations: 38 link.springer.com
J Zhao, Y Wang, Q Liu, X Lu, Z Tian, CA Long - Scientia Horticulturae, 2023 - Elsevier
… Guazatine is a bis-guazatine fungicide with multiple active … To the best of our knowledge, guazatine has been registered to … The guazatine instructions reported that fruit growers should …
Number of citations: 3 www.sciencedirect.com
八倉康二, 切貫武代司, 松中昭一 - Journal of Pesticide Science, 1984 - jlc.jst.go.jp
… moderately inhibited by 10ppm guazatine triacetate after an … were remarkably inhibited by 10ppm guazatine triacetate. The … the primary antifungal action of guazatine triacetate is the …
Number of citations: 11 jlc.jst.go.jp
KE Atanasov, L Barboza-Barquero… - Frontiers in Plant …, 2016 - frontiersin.org
… We find that guazatine concentrations as low as 2.5 μM inhibit Arabidopsis shoot and root … We identified the occurrence of quantitative variation in response to guazatine in 107 natural …
Number of citations: 19 www.frontiersin.org
S Wang, SC Morris - Physiological Basis of Postharvest Technologies …, 1992 - actahort.org
… It was reported that guazatine was the most promising chemical for … of borax, guazatine and borax + guazatine for controlling the … Borax + guazatine and guazatine alone gave promising …
Number of citations: 19 www.actahort.org
J Zhao, DY Zhang, Z Wang, Z Tian, F Yang, XJ Lu… - Genomics, 2020 - Elsevier
Sour rot, caused by Geotrichum citri-aurantii, is a major postharvest disease of citrus,and it causes serious economic losses. In this study, a high-quality genome sequence of G. citri-…
Number of citations: 15 www.sciencedirect.com

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